molecular formula C15H14ClNO3 B8214402 Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate

Cat. No.: B8214402
M. Wt: 291.73 g/mol
InChI Key: RFNQFEFIMNFMAX-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core substituted with a benzyloxy group at the 4-position and a chloromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate typically involves a multi-step process. One common method starts with the chloromethylation of methyl 4-hydroxy-6-methylpicolinate. The hydroxyl group at the 4-position is first protected by benzylation, followed by chloromethylation at the 6-position. The reaction conditions often involve the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted picolinates.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl-substituted picolinates.

Scientific Research Applications

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-6-methylpicolinate: Lacks the benzyloxy and chloromethyl groups.

    Methyl 4-(benzyloxy)-6-methylpicolinate: Lacks the chloromethyl group.

    Methyl 4-(benzyloxy)-6-(bromomethyl)picolinate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-15(18)14-8-13(7-12(9-16)17-14)20-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNQFEFIMNFMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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